molecular formula C23H28N2O2 B6483507 N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide CAS No. 851405-18-0

N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide

Cat. No. B6483507
CAS RN: 851405-18-0
M. Wt: 364.5 g/mol
InChI Key: CRYNAJQTPIAXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide” is a complex organic compound that contains a quinoline and adamantane moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their pharmaceutical and biological activities . Adamantane is a type of diamondoid and is also used in various fields including medicine .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also contains an adamantane moiety, which is a three-dimensional, cage-like structure composed of four connected cyclohexane rings .


Chemical Reactions Analysis

Quinolines can undergo various reactions such as electrophilic and nucleophilic substitutions, reductions, and oxidations . Adamantanes are known for their high stability and resistance to reactions due to their unique cage-like structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, quinolines are colorless hygroscopic liquids with a strong odor, and they are soluble in most organic solvents but only slightly soluble in water . Adamantanes are colorless, crystalline solids .

Scientific Research Applications

N-Methyladamantane-1-carboxamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of adamantane derivatives on the structure and function of proteins. In addition, it has been used to investigate the effects of adamantane derivatives on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of N-Methyladamantane-1-carboxamide in laboratory experiments has several advantages. It is easy to synthesize and is relatively stable, making it ideal for use in long-term experiments. In addition, it is relatively non-toxic, making it safe for use in experiments involving animals. However, it is important to note that N-Methyladamantane-1-carboxamide can be toxic at high concentrations, so it is important to use it in accordance with safety guidelines.

Future Directions

N-Methyladamantane-1-carboxamide has a variety of potential applications in scientific research. One potential application is in the development of new drugs to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop new drugs to treat psychiatric disorders such as depression and anxiety. Other potential applications include the development of new pesticides and herbicides, as well as the development of new materials for use in industrial processes. Finally, it could be used to study the structure and function of proteins and enzymes involved in the metabolism of drugs.

Synthesis Methods

N-Methyladamantane-1-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-1,2-dihydroquinoline with methylmagnesium bromide, followed by reaction with adamantane-1-carboxylic acid. The reaction scheme is as follows:
2-Chloro-1,2-dihydroquinoline + Methylmagnesium Bromide → N-Methyladamantane-1-carboxamide
N-Methyladamantane-1-carboxamide + Adamantane-1-carboxylic Acid → N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide

properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-14-2-3-18-10-19(21(26)25-20(18)6-14)4-5-24-22(27)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-3,6,10,15-17H,4-5,7-9,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYNAJQTPIAXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.